molecular formula C10H13NO2 B1420316 N-ethyl-3-hydroxy-N-methylbenzamide CAS No. 1094918-79-2

N-ethyl-3-hydroxy-N-methylbenzamide

Cat. No.: B1420316
CAS No.: 1094918-79-2
M. Wt: 179.22 g/mol
InChI Key: INBLQYLHYIEKCJ-UHFFFAOYSA-N
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Description

N-ethyl-3-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzamide, characterized by the presence of an ethyl group, a hydroxyl group, and a methyl group attached to the benzene ring

Mechanism of Action

Target of Action

N-Ethyl-3-hydroxy-N-methylbenzamide, structurally similar to N,N-Diethyl-3-methylbenzamide (DEET), is a potent insect repellent . The primary targets of this compound are insects, where it acts as a deterrent.

Mode of Action

It is known that deet, a structurally similar compound, acts as a metal–organic framework synthesis solvent with phase-directing capabilities . This suggests that this compound may interact with its targets in a similar manner, altering their behavior and deterring them from approaching.

Biochemical Pathways

It is known that deet-loaded metal–organic frameworks (mofs) can be leveraged in controlled-release insect repellent formulations . This suggests that this compound may also affect similar pathways, leading to downstream effects such as the deterrence of insects.

Pharmacokinetics

DEET is known for its slow evaporation rate, which permits a longer duration of protection than more-volatile repellents . This suggests that this compound may also have a slow evaporation rate, leading to prolonged bioavailability.

Result of Action

It is known that deet, a structurally similar compound, can serve as a metal–organic framework synthesis solvent . This suggests that this compound may have similar effects, potentially altering the behavior of insects at a molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture and/or liquid water is known to cause structural degradation and eventual hydrolysis of MOF-5, a metal–organic framework . This suggests that environmental conditions such as humidity could potentially influence the action and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-hydroxy-N-methylbenzamide typically involves the reaction of 3-hydroxybenzoyl chloride with N-ethyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as copper-based metal-organic frameworks, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield N-ethyl-3-oxo-N-methylbenzamide, while reduction can regenerate the original compound.

Scientific Research Applications

N-ethyl-3-hydroxy-N-methylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide (DEET): A widely used insect repellent with a similar structure but different functional groups.

    3-Hydroxy-N-methylbenzamide: Lacks the ethyl group present in N-ethyl-3-hydroxy-N-methylbenzamide.

    N-Methylbenzamide: Lacks both the ethyl and hydroxyl groups.

Uniqueness

This compound is unique due to the presence of both ethyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound for various applications .

Properties

IUPAC Name

N-ethyl-3-hydroxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-11(2)10(13)8-5-4-6-9(12)7-8/h4-7,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLQYLHYIEKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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